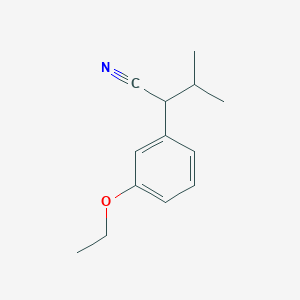
2-(3-Ethoxyphenyl)-3-methylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethoxyphenyl)-3-methylbutanenitrile, also known as A-834735, is a chemical compound that belongs to the class of nitriles. It has been extensively studied for its potential therapeutic applications in various fields of medicine.
Aplicaciones Científicas De Investigación
2-(3-Ethoxyphenyl)-3-methylbutanenitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to have potent analgesic properties and has been studied for its potential use in the treatment of chronic pain. It has also been studied for its potential use in the treatment of anxiety and depression.
Mecanismo De Acción
2-(3-Ethoxyphenyl)-3-methylbutanenitrile acts as a selective antagonist of the alpha3beta4 nicotinic acetylcholine receptor. This receptor is involved in the modulation of pain and mood, and its blockade by 2-(3-Ethoxyphenyl)-3-methylbutanenitrile results in analgesic and anxiolytic effects.
Efectos Bioquímicos Y Fisiológicos
2-(3-Ethoxyphenyl)-3-methylbutanenitrile has been shown to have potent analgesic and anxiolytic effects in preclinical studies. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile is its potent analgesic and anxiolytic effects, which make it a promising candidate for the development of new therapeutic agents. However, its selectivity for the alpha3beta4 nicotinic acetylcholine receptor may limit its potential applications in other fields of medicine.
Direcciones Futuras
There are several future directions for the study of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile. One area of research is the development of new analogs with improved selectivity and potency. Another area of research is the study of the long-term effects of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile on pain and mood. Finally, the potential applications of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis, should be explored.
Métodos De Síntesis
The synthesis of 2-(3-Ethoxyphenyl)-3-methylbutanenitrile involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-ethoxybenzaldehyde with methylmagnesium bromide to form 3-ethoxyphenylpropan-1-ol. This intermediate is then reacted with tert-butyl chloroacetate to form tert-butyl 3-(3-ethoxyphenyl)propanoate. The final step involves the reaction of this intermediate with sodium cyanide in the presence of copper(I) iodide to form 2-(3-ethoxyphenyl)-3-methylbutanenitrile.
Propiedades
Número CAS |
120352-96-7 |
|---|---|
Nombre del producto |
2-(3-Ethoxyphenyl)-3-methylbutanenitrile |
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
2-(3-ethoxyphenyl)-3-methylbutanenitrile |
InChI |
InChI=1S/C13H17NO/c1-4-15-12-7-5-6-11(8-12)13(9-14)10(2)3/h5-8,10,13H,4H2,1-3H3 |
Clave InChI |
NDVPOBQLCINDGN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(C#N)C(C)C |
SMILES canónico |
CCOC1=CC=CC(=C1)C(C#N)C(C)C |
Sinónimos |
Benzeneacetonitrile, 3-ethoxy-alpha-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



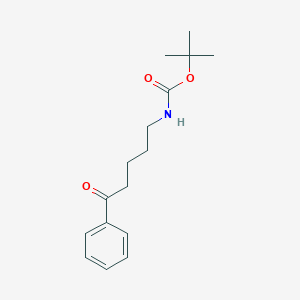


![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)


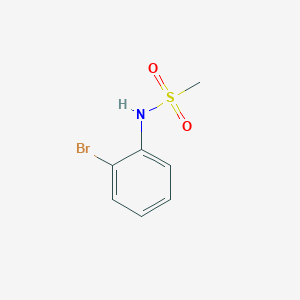
![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)



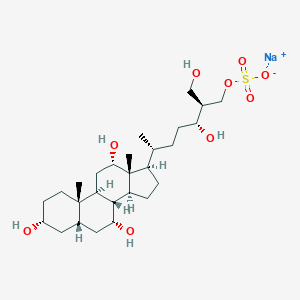
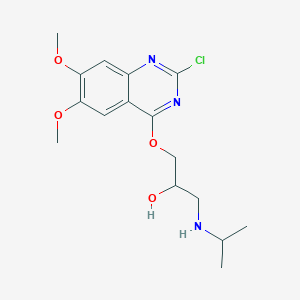
![(S)-hexahydro-3H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B37484.png)